3-((3-Bromobenzyl)oxy)azetidine
Overview
Description
3-((3-Bromobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . This compound has gained significant attention in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a bromobenzyl group attached via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Bromobenzyl)oxy)azetidine typically involves the alkylation of azetidine with 3-bromobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((3-Bromobenzyl)oxy)azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the azetidine ring can lead to the formation of different amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azide derivatives, thiol-substituted compounds, and amine derivatives.
Oxidation Reactions: Oxidized products such as alcohols or ketones.
Reduction Reactions: Reduced amine derivatives.
Scientific Research Applications
3-((3-Bromobenzyl)oxy)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-((3-Bromobenzyl)oxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromobenzyl group may enhance the compound’s binding affinity and specificity towards certain biological targets. Detailed studies on the exact molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-Chlorobenzyl)oxy)azetidine
- 3-((3-Fluorobenzyl)oxy)azetidine
- 3-((3-Methylbenzyl)oxy)azetidine
Comparison
3-((3-Bromobenzyl)oxy)azetidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides different electronic and steric properties, potentially leading to variations in chemical reactivity and biological interactions .
Properties
IUPAC Name |
3-[(3-bromophenyl)methoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJNJFPKQSDBCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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